molecular formula C8H7N5O B13879962 6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13879962
M. Wt: 189.17 g/mol
InChI Key: YCOBIDWCVODKKX-UHFFFAOYSA-N
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Description

6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylates with hydrazine hydrate in butanol under reflux conditions . The resulting intermediate is then subjected to further transformations to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for anticancer therapy.

Properties

Molecular Formula

C8H7N5O

Molecular Weight

189.17 g/mol

IUPAC Name

6-amino-3-prop-1-ynyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N5O/c1-2-3-4-5-6(13-12-4)10-8(9)11-7(5)14/h5H,1H3,(H3,9,10,11,13,14)

InChI Key

YCOBIDWCVODKKX-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NN=C2C1C(=O)NC(=N2)N

Origin of Product

United States

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